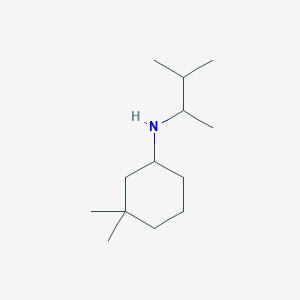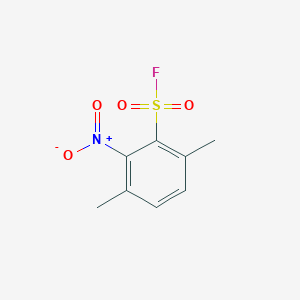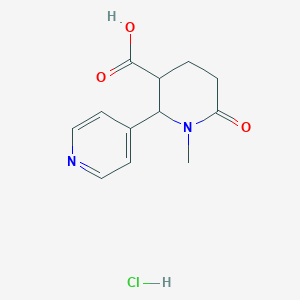
2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of bromine and hydrazinyl groups in its structure makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-chloropyrimidine.
Reaction Conditions: The reaction between 5-bromopyridine and 4-chloropyrimidine is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrazinylation: The intermediate product is then treated with hydrazine hydrate to introduce the hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo or azoxy compounds, or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
科学的研究の応用
2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
- 2-(5-Bromopyridin-3-YL)-4-aminopyrimidine
- 2-(5-Bromopyridin-3-YL)-4-methylpyrimidine
- 2-(5-Bromopyridin-3-YL)-4-phenylpyrimidine
Comparison:
- 2-(5-Bromopyridin-3-YL)-4-hydrazinylpyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity compared to its analogs.
- 2-(5-Bromopyridin-3-YL)-4-aminopyrimidine lacks the hydrazinyl group, making it less versatile in certain chemical reactions.
- 2-(5-Bromopyridin-3-YL)-4-methylpyrimidine and 2-(5-Bromopyridin-3-YL)-4-phenylpyrimidine have different substituents that affect their chemical and biological properties.
特性
分子式 |
C9H8BrN5 |
|---|---|
分子量 |
266.10 g/mol |
IUPAC名 |
[2-(5-bromopyridin-3-yl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C9H8BrN5/c10-7-3-6(4-12-5-7)9-13-2-1-8(14-9)15-11/h1-5H,11H2,(H,13,14,15) |
InChIキー |
SSAXUIWCHIZTSO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1NN)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)
![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)

![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
![Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13254399.png)

![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate](/img/structure/B13254408.png)






